Senecioylchrysarobin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127848-70-8 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,8-dihydroxy-3-methyl-10-(3-methylbut-2-enoyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C20H18O4/c1-10(2)7-15(22)17-12-5-4-6-14(21)18(12)20(24)19-13(17)8-11(3)9-16(19)23/h4-9,17,21,23H,1-3H3 |
InChI Key |
QNTBTRFZTVWCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=C(C)C)C=CC=C3O |
Synonyms |
1,8-dihydroxy-3-methyl-10-(3'-methyl-1'-oxo-2'-butenyl)-9(10H)-anthracenone 10-senecioylchrysarobin |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Antitumor Activity
Senecioylchrysarobin has demonstrated significant antitumor properties. Research indicates that it can inhibit tumor promotion in skin cancer models. For instance, studies on SENCAR mice have shown that antioxidants can enhance the inhibitory effects of chrysarobin on skin tumor promotion, highlighting its potential as a therapeutic agent in oncology .
1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory skin conditions. Its mechanism involves modulating immune responses and reducing inflammatory cytokine production, which is crucial in conditions like psoriasis and eczema.
1.3 Dermatological Use
Chrysarobin has been traditionally used in dermatology for treating psoriasis. It acts as a keratolytic agent, promoting the shedding of scales and improving skin appearance. Clinical studies have validated its efficacy in reducing psoriatic lesions when applied topically .
Case Studies
Material Science Applications
3.1 Biocompatible Materials
Recent research has explored the incorporation of this compound into biocompatible materials for drug delivery systems. Its ability to enhance the solubility and stability of certain drugs makes it a valuable component in pharmaceutical formulations.
3.2 Coatings and Polymers
The compound's unique chemical structure allows for its use in developing novel coatings that possess antimicrobial properties. These coatings can be applied to medical devices to reduce infection rates post-surgery.
Comparison with Similar Compounds
Structural Implications :
- Sorbylchrysarobin ’s conjugated diene (sorbyl group) may increase reactivity or interaction with enzymatic active sites due to electron delocalization.
- β-Carbethoxypropionylchrysarobin ’s ester-functionalized side chain could modulate solubility and metabolic stability.
Pharmacokinetic and Developmental Considerations
- Chiral Separation : this compound and sorbylchrysarobin have been successfully resolved into enantiomers using chiral stationary phases, which is critical for evaluating stereospecific bioactivity .
- Therapeutic Potential: While all derivatives show antipsoriatic promise, this compound’s superior enzyme inhibition positions it as the lead candidate for further preclinical studies.
Preparation Methods
Base-Catalyzed Acylation of Chrysarobin
The primary method for synthesizing this compound involves the acylation of chrysarobin (1) with senecioyl chloride. The reaction is conducted in anhydrous toluene using collidine (2,4,6-trimethylpyridine) as a non-nucleophilic base to neutralize HCl generated during the process. Collidine’s steric bulk minimizes side reactions, ensuring high regioselectivity at the hydroxyl group of chrysarobin. The reaction mixture is typically stirred under nitrogen at 60–70°C for 6–8 hours, yielding the crude product as a racemic mixture.
Key parameters influencing the reaction include:
-
Solvent choice : Toluene is preferred over polar solvents like dichloromethane due to its ability to dissolve both chrysarobin and senecioyl chloride while stabilizing the transition state.
-
Stoichiometry : A 1.2:1 molar ratio of senecioyl chloride to chrysarobin ensures complete conversion, as excess acylating agent compensates for potential moisture sensitivity.
-
Temperature control : Elevated temperatures accelerate acylation but require careful monitoring to prevent decomposition of chrysarobin’s anthraquinone core.
Racemate Resolution via Chiral Chromatography
The racemic this compound (3) is resolved into enantiomers using chiral stationary phase (CSP) chromatography. A preparative-scale column packed with cellulose tris(3,5-dimethylphenylcarbamate) demonstrates high enantioselectivity (α > 1.5) for this compound. Elution with hexane:isopropanol (95:5) at 1.5 mL/min achieves baseline separation, with enantiomers eluting at 12.3 and 14.7 minutes, respectively. This method contrasts with traditional crystallization-based resolutions, offering superior yields (>90%) and optical purity (>99% ee).
Optimization of Reaction Conditions
Solvent and Base Screening
A comparative study of bases and solvents revealed collidine’s superiority over alternatives like triethylamine or pyridine (Table 1). Collidine’s low nucleophilicity prevents competing N-acylation, while its high boiling point (171°C) enables reflux-free reactions. Toluene outperformed tetrahydrofuran and acetonitrile in yield and purity, likely due to its non-coordinating nature and optimal dielectric constant (ε = 2.4).
Table 1: Solvent and Base Effects on this compound Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Collidine | Toluene | 65 | 82 | 98 |
| Triethylamine | THF | 65 | 67 | 89 |
| Pyridine | Acetonitrile | 65 | 58 | 76 |
Purification and Isolation Techniques
Sequential Crystallization
Crude this compound is purified through sequential crystallization from ethyl acetate and hexane (1:3 v/v). This protocol removes unreacted chrysarobin and colloidal byproducts, yielding needle-like crystals with a melting point of 189–191°C. Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 190.5°C, confirming crystalline homogeneity.
Chromatographic Purification
For analytical-scale purification, flash chromatography on silica gel (230–400 mesh) with a gradient of dichloromethane:methanol (98:2 to 95:5) achieves >99% purity. Retention factor (Rf) values are 0.42 (dichloromethane:methanol 95:5) and 0.67 (ethyl acetate:hexane 1:1), facilitating TLC monitoring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (500 MHz, CDCl₃) of this compound reveals diagnostic signals:
-
δ 1.98 (s, 3H, CH₃ from senecioyl)
-
δ 5.21 (q, J = 7.1 Hz, 1H, olefinic proton)
¹³C NMR confirms ester formation with a carbonyl signal at δ 168.5 ppm and olefinic carbons at δ 117.3 and 144.9 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) shows a molecular ion peak at m/z 439.1543 [M+H]⁺ (calculated for C₂₄H₂₃O₆: 439.1548), confirming the molecular formula. Fragmentation patterns include loss of the senecioyl group (m/z 311.0921) and subsequent anthraquinone cleavage.
Comparative Efficacy of Synthetic Batches
Enantiomerically pure batches prepared via CSP chromatography exhibit identical biochemical potency in glucose-6-phosphate dehydrogenase inhibition assays (IC₅₀ = 1.8 ± 0.3 μM) . Racemic mixtures show no enantioselective activity differences, suggesting both enantiomers contribute equally to target engagement.
Q & A
Q. What protocols ensure ethical rigor in in vivo studies evaluating this compound’s teratogenicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
